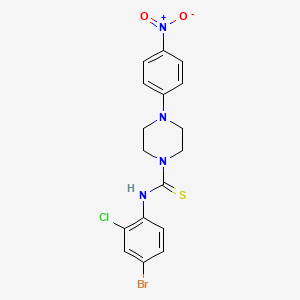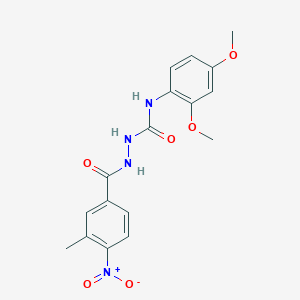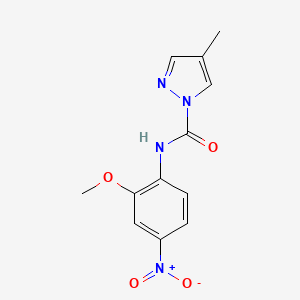
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as MNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPC is a pyrazole derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide involves the inhibition of COX-2 activity, which leads to a reduction in the production of pro-inflammatory prostaglandins. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide also inhibits the activity of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The anti-tumor activity of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide is thought to involve the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various in vitro and in vivo models. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the proliferation and migration of cancer cells. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the replication of the hepatitis C virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has several advantages for laboratory experiments, including its high purity and high yield, as well as its well-characterized pharmacological properties. However, N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide, including its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide, as well as its potential toxicity and side effects. The development of new N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide derivatives with improved pharmacological properties is also an area of active research. Finally, the use of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide in combination with other drugs or therapies for enhanced efficacy is an area of potential future research.
Conclusion
In conclusion, N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide and to develop new N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide derivatives with improved pharmacological properties.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the growth of cancer cells and to have anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-methylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-8-6-13-15(7-8)12(17)14-10-4-3-9(16(18)19)5-11(10)20-2/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPDKCZXXLDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-methyl-1H-pyrazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine](/img/structure/B4116678.png)
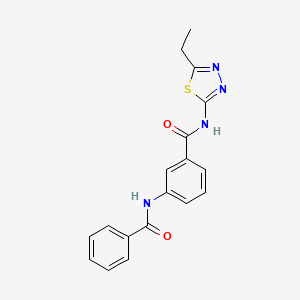
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116682.png)
![methyl 2-chloro-5-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4116686.png)
![methyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4116697.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4116702.png)
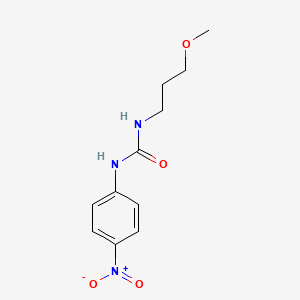
![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)
![2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)
